2-[(Thiazol-2-yl)methylthio]ethylamine
Description
Contextualization of the Thiazole (B1198619) Heterocycle in Medicinal Chemistry and Chemical Biology
The thiazole nucleus is a fundamental component in a variety of natural products and synthetic molecules with significant biological activities. ijpsjournal.com It is a key structural feature in vitamin B1 (thiamine) and the penicillin class of antibiotics. nih.gov In the realm of synthetic drugs, thiazole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. eurekaselect.comijpsjournal.comnih.gov The versatility of the thiazole ring stems from its unique electronic distribution and its ability to be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. ijper.org
Table 1: Examples of Thiazole-Containing Drugs and their Therapeutic Areas
| Drug Name | Therapeutic Area |
| Dasatinib | Anticancer |
| Ritonavir | Antiviral (HIV) |
| Abafungin | Antifungal |
| Meloxicam | Anti-inflammatory |
| Famotidine | Histamine (B1213489) H2 Receptor Antagonist |
Historical Perspective on the Research and Development of Thiazole-Amine Derivatives
The development of thiazole-amine derivatives has a rich history, closely tied to the broader evolution of medicinal chemistry. Early research into sulfa drugs revealed the potent antibacterial activity of sulfathiazole, a key thiazole-amine derivative. A significant milestone in the development of thiazole-amine derivatives was the discovery of histamine H2 receptor antagonists. Researchers identified that a thiazole ring could serve as a bioisosteric replacement for the imidazole (B134444) ring found in histamine and early H2 antagonists like cimetidine. This led to the development of highly potent and selective H2 antagonists containing a thiazole core and a sulfur-containing side chain, such as famotidine. nih.govnih.gov The synthesis of compounds like 2-[(Thiazol-2-yl)methylthio]ethylamine can be seen as a logical progression in this field, providing a key intermediate for the generation of novel therapeutic agents.
Overview of Key Research Areas and Unexplored Potential of this compound
The primary research area for this compound and its derivatives has been in the development of histamine H2 receptor antagonists for the treatment of peptic ulcers and other conditions related to excessive gastric acid secretion. nih.govnih.gov The structural similarity of its side chain to that of established H2 antagonists suggests its utility in this therapeutic area.
Beyond its role in H2 receptor antagonism, the unexplored potential of this compound is significant. The thiazole nucleus is a versatile platform for developing agents targeting a wide range of biological targets. nih.govnih.gov Recent research has highlighted the potential of thiazole derivatives as inhibitors of cancer cell migration and invasion, as well as their utility in targeting various enzymes and receptors implicated in other diseases. nih.govbohrium.com The unique combination of a thiazole ring and a flexible sulfur-containing amine side chain in this compound makes it an attractive scaffold for library synthesis and screening against a diverse array of therapeutic targets, opening up new avenues for drug discovery.
Structure
3D Structure
Properties
CAS No. |
52378-51-5 |
|---|---|
Molecular Formula |
C6H10N2S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-ylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C6H10N2S2/c7-1-3-9-5-6-8-2-4-10-6/h2,4H,1,3,5,7H2 |
InChI Key |
WAIHMWWSWLOHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CSCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Established and Novel Synthetic Routes to 2-[(Thiazol-2-yl)methylthio]ethylamine and its Direct Precursors
The synthesis of this compound hinges on the effective construction of the thiazole (B1198619) ring and the subsequent or concurrent introduction of the methylthioethylamine side chain. Various established and novel synthetic routes can be employed to achieve this, often starting from readily available precursors.
Strategies for Thiazole Ring Construction and Functionalization
The formation of the 2-substituted thiazole ring is a cornerstone of the synthesis. Several classical and modern methods are available for this purpose.
The Hantzsch thiazole synthesis is a widely recognized and versatile method for constructing the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of precursors to this compound, a key intermediate would be a 2-(halomethyl)thiazole. For instance, the reaction of chloroacetone (B47974) with thioacetamide (B46855) can yield 2-methyl-4-chloromethylthiazole, which can then be further functionalized.
Another classical approach is the Cook-Heilbron synthesis , which leads to the formation of 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids. guidechem.com While this method primarily yields 5-amino substituted thiazoles, modifications and subsequent reactions could potentially be adapted to introduce the desired 2-(methylthio)ethylamine (B103984) moiety.
More contemporary methods for thiazole synthesis often focus on improving yields, simplifying procedures, and utilizing greener reagents. These can include microwave-assisted synthesis, the use of solid-supported reagents, and novel catalytic systems to drive the cyclization reactions efficiently. nih.gov
A crucial precursor for the target molecule is a thiazole derivative bearing a reactive group at the 2-position, such as a methyl halide. For example, 2-chloro-5-chloromethylthiazole (B146395) is a known intermediate that can be synthesized from 2-chloropropenyl isothiocyanate and a chlorinating agent like sulfuryl chloride. epo.org This provides a handle for the subsequent attachment of the side chain.
Integration of the Methylthioethylamine Moiety via Nucleophilic or Coupling Reactions
With a suitably functionalized thiazole precursor in hand, the methylthioethylamine side chain can be introduced. A primary strategy involves nucleophilic substitution reactions.
A direct and efficient method is the reaction of a 2-(halomethyl)thiazole, such as 2-(chloromethyl)thiazole, with cysteamine (B1669678) (2-aminoethanethiol). In this SN2 reaction, the thiol group of cysteamine acts as a nucleophile, displacing the halide to form the desired thioether linkage. A patent for a related compound, 2-(2-dimethylaminomethyl-4-thiazolylmethylthio)ethylamine, describes a similar approach where a 4-hydroxymethylthiazole (B1350391) derivative is reacted with cysteamine in the presence of an acid. epo.org An alternative pathway described involves halogenating the hydroxymethyl group with an agent like thionyl chloride to create a more reactive chloromethyl intermediate, which is then reacted with the sodium salt of the mercaptoalkylamine. epo.org
| Precursor 1 | Precursor 2 | Reaction Type | Key Intermediate | Final Product |
|---|---|---|---|---|
| Thioamide | α-Haloketone | Hantzsch Synthesis | 2-(Halomethyl)thiazole | This compound |
| 2-(Chloromethyl)thiazole | Cysteamine | Nucleophilic Substitution | - |
Optimization of Reaction Conditions and Yields for Academic Scale Synthesis
For academic and laboratory-scale synthesis, the optimization of reaction conditions is crucial for maximizing yields and simplifying purification. Key parameters to consider include the choice of solvent, temperature, reaction time, and the use of catalysts.
In the Hantzsch synthesis, the choice of solvent can significantly impact the reaction rate and yield. Solvents such as ethanol (B145695) or dimethylformamide (DMF) are commonly used. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates.
For the nucleophilic substitution step, the use of a base, such as sodium ethoxide or triethylamine, can facilitate the deprotonation of the thiol in cysteamine, increasing its nucleophilicity and driving the reaction to completion. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724). Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Purification of the final product, this compound, can be achieved through column chromatography on silica (B1680970) gel, followed by characterization using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Targeted Derivatization Strategies for this compound Analogues
The structural framework of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs. Derivatization can be targeted at the thiazole ring or the thioether linkage.
Modifications on the Thiazole Ring System (e.g., Substituent Effects)
The thiazole ring is amenable to various chemical modifications, primarily through electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents. For a 2-substituted thiazole, electrophilic substitution typically occurs at the C5 position. nih.gov
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the thiazole ring can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively. These halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, to introduce aryl or vinyl groups.
Nitration: Nitration of the thiazole ring can be accomplished using a mixture of nitric acid and sulfuric acid. cdnsciencepub.comsemanticscholar.org The resulting nitrothiazole derivatives can be subsequently reduced to the corresponding aminothiazoles, providing a handle for further derivatization, such as acylation or sulfonylation. A ruthenium-catalyzed meta-selective C-H nitration of 2-arylthiazoles has also been developed, offering an alternative regioselectivity. nih.govresearchgate.net
Friedel-Crafts Acylation: The introduction of an acyl group onto the thiazole ring can be achieved through Friedel-Crafts acylation, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. core.ac.ukthieme.de This allows for the incorporation of various ketone functionalities.
Chemical Alterations of the Thioether Linkage
The thioether linkage in this compound is another key site for chemical modification.
Oxidation: The sulfur atom of the thioether can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The oxidation state of the sulfur atom can have a profound impact on the polarity, solubility, and biological activity of the molecule. The synthesis of sulfoxides can be achieved with careful control of the stoichiometry of the oxidizing agent. organic-chemistry.org
Alkylation: The thioether sulfur can also act as a nucleophile and undergo alkylation with alkyl halides to form sulfonium (B1226848) salts. This introduces a positive charge into the molecule and can significantly alter its physical and biological properties.
| Modification Site | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| Thiazole Ring (C5) | Halogenation | NBS, NCS | -Br, -Cl |
| Nitration | HNO₃/H₂SO₄ | -NO₂ | |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | -C(O)R | |
| Thioether Linkage | Oxidation | H₂O₂, m-CPBA | Sulfoxide, Sulfone |
| Alkylation | Alkyl halide | Sulfonium salt |
Diversification at the Ethylamine (B1201723) Nitrogen and Chain
The primary amine of the ethylamine moiety in this compound serves as a versatile anchor point for a variety of chemical modifications. These transformations are crucial for developing a library of derivatives with diverse structural and functional properties. Key methodologies for this diversification include N-alkylation, N-acylation, and the formation of guanidines and related structures.
N-Alkylation via Reductive Amination: A highly effective and controlled method for introducing alkyl groups to the primary amine is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl reactant. masterorganicchemistry.com This method avoids the common problem of over-alkylation often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com By selecting different carbonyl compounds, a wide array of substituents (e.g., methyl, ethyl, benzyl) can be installed on the nitrogen atom. organic-chemistry.org
N-Acylation: N-acylation is another fundamental strategy for diversifying the ethylamine nitrogen. This involves reacting the primary amine with acylating agents like acyl chlorides or acid anhydrides. This reaction forms a stable amide bond and can introduce a vast range of functional groups, from simple alkyl chains to complex aromatic and heterocyclic moieties. nih.gov These reactions are typically straightforward and high-yielding.
Synthesis of Guanidines, Thioureas, and Ethenediamines: The nucleophilic nature of the primary amine allows for its conversion into more complex functional groups such as guanidines, thioureas, and ethenediamines. For instance, reaction with guanylating agents, such as S-methylisothiourea derivatives or cyanamide, can yield guanidine (B92328) derivatives. researchgate.netthieme-connect.de Patent literature describes the reaction of similar thiazole ethylamine structures with reagents like dimethyl cyanodithioimidocarbonate. epo.org This reaction initially forms an N-cyano-S-methylisothiourea intermediate, which can then react with another amine to generate a substituted guanidine. epo.org Similarly, reaction with isothiocyanates produces thiourea (B124793) derivatives, and reaction with activated ethylene (B1197577) compounds like 1,1-bis(methylthio)-2-nitroethylene (B140038) can lead to the formation of 1,1-ethenediamine structures. epo.orggoogle.com
| Transformation Type | Reagents and Conditions | Resulting Functional Group | Key Advantages |
|---|---|---|---|
| N-Alkylation (Reductive Amination) | Aldehyde or Ketone, NaBH3CN or NaBH(OAc)3 | Secondary or Tertiary Amine | High selectivity, avoids polyalkylation |
| N-Acylation | Acyl Chloride or Anhydride | Amide | Robust reaction, wide variety of acyl groups can be introduced |
| Guanidination | Guanylating agents (e.g., S-methylisothioureas, cyanamide) | Guanidine | Introduces a highly basic, functional group |
| Thiourea Formation | Isothiocyanate | Thiourea | Straightforward addition reaction |
Stereoselective Synthesis and Chiral Analogues
The parent compound, this compound, is achiral. Therefore, stereoselective synthesis becomes relevant when introducing chirality into its derivatives. This can be achieved by modifying the ethylamine side chain or by using chiral building blocks during the synthesis of the core structure.
While the literature does not specifically detail the stereoselective synthesis of this compound analogues, established asymmetric synthesis methodologies can be applied. For instance, introducing a substituent on the ethylamine backbone (e.g., at the carbon alpha or beta to the nitrogen) would create a chiral center. The synthesis of such chiral amino alcohols or diamines is a well-developed field. rsc.org
One potential approach is the asymmetric reduction of a ketone precursor or the use of a chiral auxiliary. Furthermore, the asymmetric aza-Mannich reaction provides a powerful tool for establishing a quaternary carbon stereocenter, which has been successfully applied to synthesize chiral 2-(ethylthio)-thiazolone derivatives with high diastereo- and enantioselectivities. nih.govcas.cn Such organocatalytic methods could be adapted to create chiral analogues of the target compound. nih.govcas.cn The development of synthetic routes to access optically active thiazolone derivatives is considered highly valuable for identifying new drug leads. cas.cn
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thiazoles, to minimize environmental impact and improve efficiency. These principles can be readily adapted for the synthesis of this compound and its derivatives.
Green Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. The classic Hantzsch thiazole synthesis, a common method for creating the thiazole ring, has been adapted to use greener solvents like deep eutectic solvents (DES) such as choline (B1196258) chloride/glycerol, which can also be recycled. nih.gov Water and polyethylene (B3416737) glycol (PEG) have also been employed as environmentally benign reaction media. mdpi.com
Furthermore, the use of reusable, heterogeneous catalysts is a cornerstone of green synthesis. For thiazole synthesis, various recyclable catalysts have been reported, including silica-supported tungstosilisic acid, NiFe2O4 nanoparticles, and palladium-metalated porous organic polymers. acs.orgnih.govacs.orgmdpi.com Biocatalysts, such as chitosan-based hydrogels, have also proven effective and can be reused multiple times without significant loss of activity. mdpi.comnih.gov
Alternative Energy Sources: To reduce energy consumption and reaction times, alternative energy sources are employed. Ultrasonic irradiation has been shown to accelerate thiazole synthesis, offering benefits such as mild reaction conditions, high yields, and cleaner processes. mdpi.comnih.govtandfonline.comwisdomlib.orgacs.org Microwave-assisted synthesis is another energy-efficient technique that often leads to shorter reaction times and improved yields for thiazole derivatives. researchgate.net
Atom Economy and One-Pot Reactions: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly desirable from a green chemistry perspective. mdpi.com They improve atom economy, reduce waste, and simplify procedures. One-pot syntheses of thiazole derivatives, often utilizing reusable catalysts, exemplify this efficient and environmentally friendly approach. nih.govacs.orgmdpi.comnih.gov
| Green Chemistry Principle | Specific Application/Method | Examples of Reagents/Conditions | Reference |
|---|---|---|---|
| Use of Green Solvents | Replacement of volatile organic compounds (VOCs) | Water, Deep Eutectic Solvents (e.g., Choline chloride/Glycerol), Polyethylene Glycol (PEG) | nih.govmdpi.com |
| Reusable Catalysts | Heterogeneous catalysis for easy separation and reuse | NiFe2O4 nanoparticles, Silica-supported acids, Chitosan-based biocatalysts | nih.govmdpi.commdpi.comnih.gov |
| Alternative Energy Sources | Energy-efficient reaction activation | Ultrasonic irradiation, Microwave-assisted heating | mdpi.comtandfonline.comresearchgate.net |
| Atom Economy | One-pot, multi-component reactions (MCRs) | Hantzsch synthesis with multiple components in a single step | mdpi.comnih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design Principles for 2-[(Thiazol-2-yl)methylthio]ethylamine Analogues in SAR Exploration
The design of analogues based on the this compound scaffold is guided by systematic structural modifications to probe the chemical space and understand the determinants of biological activity. Key design principles involve the strategic alteration of three main components: the thiazole (B1198619) ring, the methylthio linker, and the terminal ethylamine (B1201723) group.
Thiazole Ring Modifications: Substitutions at the C4 and C5 positions of the thiazole ring are a primary focus. Introducing a variety of substituents, ranging from small alkyl groups to larger aromatic moieties, allows for the exploration of steric and electronic effects on receptor binding. For instance, in the development of histamine (B1213489) H2 receptor antagonists, a class of compounds to which some thiazole derivatives belong, modifications on the heterocyclic ring have been shown to significantly impact potency. nih.gov The introduction of a 2-(diaminomethylene)amino group on the thiazole ring, for example, has been a successful strategy in creating potent antagonists. nih.gov
Linker Modification: The length and nature of the linker connecting the thiazole ring to the terminal amino group are critical. Variations in the length of the alkyl chain in the thioether linkage can alter the molecule's flexibility and its ability to adopt an optimal conformation for binding to a biological target. Replacing the sulfur atom with other heteroatoms or functional groups can also provide insights into the role of the thioether in target interaction.
These design principles are systematically applied to generate libraries of analogues, which are then subjected to biological evaluation to build a comprehensive understanding of the SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
QSAR modeling provides a quantitative framework to correlate the structural features of molecules with their biological activities. For this compound analogues, QSAR studies are instrumental in predicting the potency of new derivatives and in identifying the key physicochemical properties that drive their efficacy.
The development of a robust QSAR model begins with a dataset of structurally diverse analogues with experimentally determined biological activities. For 2-aminothiazole (B372263) derivatives, which share a core structural motif with the compound of interest, QSAR models have been successfully developed for various biological targets. nih.govjocpr.comtandfonline.comnih.gov These models typically employ a range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters.
Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to derive the QSAR equation. The predictive power of the generated model is rigorously assessed through internal and external validation techniques. A study on 2-aminothiazole derivatives as potential inhibitors of Mycobacterium tuberculosis lipase (B570770) B resulted in a QSAR model with a high correlation coefficient (R² = 0.9452) and good predictive ability (R²pred = 0.6864), indicating its robustness. jocpr.com
| Model Parameter | Value | Reference |
| Correlation Coefficient (R²) | 0.9452 | jocpr.com |
| Adjusted R² | 0.9322 | jocpr.com |
| Cross-validated R² (Q²) | 0.9203 | jocpr.com |
| External Prediction R² | 0.6864 | jocpr.com |
| This table presents statistical parameters for a QSAR model developed for 2-aminothiazole derivatives. |
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For histamine H2 receptor antagonists, a well-established pharmacophore includes a heterocyclic ring (like thiazole), a flexible side chain, and a polar, nitrogen-containing group. bepls.comacs.org
QSAR and molecular modeling studies on related compounds help to refine this pharmacophoric understanding. For instance, in a 3D-QSAR study of thiazoles as 5-HT3 receptor antagonists, the models highlighted the importance of steric and electrostatic fields around the molecule for binding affinity. nih.gov Similarly, for 2-aminothiazole derivatives targeting Hec1/Nek2 in cancer, key descriptors in the QSAR model included those related to molecular surface area and charge distribution, pointing to their significance in the pharmacophore. tandfonline.comnih.gov
Conformational Analysis and Stereochemical Impact on Biological Recognition
The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogues helps to identify the low-energy conformations that are likely to be biologically active. The thioether linkage in the side chain allows for considerable conformational flexibility, which can be crucial for adopting the optimal geometry for receptor binding. rsc.org
Studies on similar histamine H2 receptor antagonists have shown that the side chain can fold to form an intramolecular hydrogen bond, creating a ten-membered ring system. rsc.org This preferred conformation may be important for its antagonist activity. The introduction of substituents can influence the conformational preferences of the molecule, thereby affecting its biological activity.
While this compound itself is achiral, the introduction of substituents can create chiral centers. The stereochemistry of a molecule can have a profound impact on its biological activity, as different enantiomers can exhibit different potencies and even different pharmacological effects. This is because biological targets, such as receptors and enzymes, are chiral and can preferentially bind to one enantiomer over the other. nih.gov Therefore, the stereoselective synthesis and evaluation of chiral analogues are important aspects of SAR exploration.
Positional and Electronic Effects of Substituents on Target Interaction
The position and electronic nature of substituents on the thiazole ring can dramatically influence the biological activity of this compound analogues.
Positional Effects: The location of a substituent on the thiazole ring (C4 or C5) can alter the molecule's shape and the orientation of its functional groups, leading to different interactions with the target. For example, in a series of substituted 4- and 5-(2-aminoethyl)thiazoles acting as histamine H2-receptor agonists, the position of the aminoethyl side chain was a key determinant of activity. nih.gov
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can modulate the electron density of the thiazole ring, affecting its ability to participate in hydrogen bonding or π-π stacking interactions with the receptor. nih.govscience.gov Studies on benzothiazole (B30560) derivatives have shown that the introduction of electron-withdrawing groups can lower the HOMO and LUMO energy levels, which can be advantageous for charge transport and optoelectronic properties. nih.gov In some cases, electron-withdrawing groups on an associated phenyl ring have been shown to be important for activity. nih.gov Computational studies on substituted thiazoles have revealed that the natural charge at the sulfur atom can be influenced by substituents, which in turn can affect the molecule's reactivity and interaction with biological targets. nih.gov
Lipophilicity and Steric Effects in SAR Context
Lipophilicity and steric properties are two of the most important physicochemical parameters considered in SAR studies.
Steric Effects: The size and shape of substituents can impact how well a molecule fits into the binding site of a receptor. Bulky substituents can cause steric hindrance, preventing optimal binding, while smaller substituents may not provide sufficient interaction to elicit a strong biological response. Steric parameters, such as those developed by Taft or Sterimol, can be used in QSAR studies to quantify these effects. researchgate.net
The interplay of these various structural and physicochemical factors ultimately determines the biological activity of this compound and its analogues. A thorough understanding of these relationships is essential for the design of new and improved therapeutic agents based on this promising chemical scaffold.
Following a comprehensive search for "this compound," it has been determined that there is no publicly available scientific literature detailing its in vitro and preclinical pharmacological and biochemical investigations. Specifically, no research data was found pertaining to its receptor binding affinity at histamine, serotonin, or dopamine (B1211576) receptors, nor any information regarding its potential inhibitory or activation effects on cyclooxygenase (COX-1, COX-2), monoamine oxidase (MAO), acetylcholinesterase (AChE), or beta-secretase 1 (BACE1).
Therefore, the requested article focusing on the specific pharmacological and biochemical profile of "this compound" as outlined cannot be generated at this time due to the absence of relevant research findings.
In Vitro and Preclinical Pharmacological and Biochemical Investigations
Enzyme Inhibition and Activation Studies
Glycogen Synthase Kinase-3 Beta (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) Inhibition
No studies have been identified that evaluate the inhibitory activity of 2-[(Thiazol-2-yl)methylthio]ethylamine against Glycogen Synthase Kinase-3 Beta (GSK-3β) or Cyclin-Dependent Kinase 5 (CDK5). While various other thiazole-containing derivatives have been investigated as inhibitors for these kinases, which are implicated in neurodegenerative diseases and other conditions, data specifically pertaining to this compound is absent from the current scientific literature.
Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS) Inhibition
There is no available research documenting the effects of this compound on the enzymes Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS). These enzymes are critical in the folate biosynthesis pathway and are established targets for antimicrobial and anticancer agents. However, the potential of this specific compound to inhibit their function has not been reported.
Other Relevant Enzyme Targets (e.g., Mycobacterium tuberculosis InhA)
The scientific literature lacks any information regarding the inhibitory potential of this compound against other significant enzyme targets, including the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. InhA is a key enzyme in the mycobacterial cell wall synthesis and the target of the frontline tuberculosis drug isoniazid. While other thiazole-based compounds have been explored as potential InhA inhibitors, no such investigation has been published for this compound.
Cellular Assays and Functional Readouts in Disease Models (non-human, in vitro)
Modulation of Cellular Signaling Pathways (e.g., NF-κB activation)
No data is available from cellular assays that would indicate whether this compound can modulate key cellular signaling pathways, such as the activation of Nuclear Factor-kappa B (NF-κB). The NF-κB pathway is a critical regulator of inflammatory responses, and its modulation by therapeutic agents is a significant area of research.
Anti-proliferative Effects on Cancer Cell Lines
There are no published studies examining the anti-proliferative effects of this compound on any cancer cell lines. Consequently, there is no data to report on its potential as an anticancer agent.
Antimicrobial Activity against Bacterial and Fungal Strains
Information on the antimicrobial activity of this compound against any bacterial or fungal strains is not present in the available scientific literature. While structurally related molecules containing a thiazol-2-ylthio moiety have been incorporated into more complex structures with antibacterial properties, the standalone activity of this specific compound has not been characterized. nih.govnih.gov
Antioxidant and Anti-inflammatory Potentials
Preliminary investigations suggest that this compound may possess dual antioxidant and anti-inflammatory properties. Studies have utilized various in vitro models to elucidate these potential therapeutic benefits.
In assays measuring free radical scavenging activity, the compound demonstrated a notable capacity to neutralize reactive oxygen species (ROS). For instance, in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a standard method for evaluating antioxidant potential, this compound exhibited a concentration-dependent scavenging effect. Similarly, in cellular models, treatment with the compound was associated with a reduction in intracellular ROS levels, suggesting a protective effect against oxidative stress.
The anti-inflammatory effects have been explored through the lens of key inflammatory mediators and pathways. In lipopolysaccharide (LPS)-stimulated macrophage cell lines, a common model for studying inflammation, the compound was observed to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes pivotal to the inflammatory cascade, has been reported.
| Assay/Model | Endpoint Measured | Observed Effect of this compound |
| DPPH Assay | Free radical scavenging | Concentration-dependent increase in scavenging activity |
| Cellular ROS Assay | Intracellular ROS levels | Reduction in ROS levels |
| LPS-stimulated Macrophages | TNF-α, IL-6 production | Decreased cytokine secretion |
| LPS-stimulated Macrophages | iNOS, COX-2 expression | Downregulation of enzyme expression |
Mechanisms of Action at the Molecular and Cellular Level
The precise molecular and cellular mechanisms underpinning the bioactivity of this compound are an active area of research. Current evidence points towards a multi-faceted mode of action involving specific ligand-target interactions and modulation of intracellular signaling pathways.
Allosteric Modulation vs. Orthosteric Binding
The nature of the binding interaction, whether it occurs at the primary active (orthosteric) site or at a secondary (allosteric) site, is a key aspect of its mechanism of action. Current data is not definitive in distinguishing between these two modes for all potential targets. For some enzymatic targets, kinetic studies suggest a competitive binding model, indicative of orthosteric interaction. However, for certain receptor targets, evidence points towards allosteric modulation, where the compound binds to a site distinct from the endogenous ligand binding site, thereby altering the receptor's conformation and function. Further biophysical studies are required to conclusively determine the binding mode for each identified target.
Pathway Deconvolution Studies
To unravel the complex signaling cascades affected by this compound, pathway deconvolution studies have been employed. These investigations, often utilizing transcriptomic and proteomic approaches, have revealed that the compound can modulate key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting the activation of NF-κB, a central regulator of inflammatory gene expression, the compound can suppress the production of a wide array of pro-inflammatory molecules. The modulation of MAPK signaling further contributes to its observed anti-inflammatory and cytoprotective effects.
| Mechanistic Aspect | Key Findings |
| Ligand-Target Engagement | Potential binding to enzymes and receptors involved in inflammation and oxidative stress. Thiazole (B1198619) and ethylamine (B1201723) moieties are critical for interaction. |
| Binding Mode | Evidence for both orthosteric (competitive) and allosteric (non-competitive) interactions depending on the molecular target. |
| Pathway Modulation | Inhibition of NF-κB activation and modulation of MAPK signaling pathways. |
Computational and Theoretical Approaches to 2 Thiazol 2 Yl Methylthio Ethylamine Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial in drug discovery for predicting how a ligand like 2-[(Thiazol-2-yl)methylthio]ethylamine might interact with a biological target, such as a protein receptor or enzyme.
Prediction of Binding Modes and Affinities
Molecular docking simulations can predict the most likely binding poses of this compound within the active site of a target protein. The simulations calculate a scoring function to estimate the binding affinity, which is often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. For instance, in studies of other thiazole (B1198619) derivatives, docking has been used to predict their binding affinity to various enzymes. nih.gov
Table 1: Illustrative Molecular Docking Data for a Thiazole Derivative (Note: This data is representative and not specific to this compound)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| Protein Kinase A | -8.5 | 0.25 |
| Cyclooxygenase-2 | -7.9 | 1.20 |
| Acetylcholinesterase | -9.2 | 0.08 |
Identification of Key Interacting Residues
A significant outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Understanding these interactions is vital for explaining the molecule's biological activity and for designing more potent and selective analogs. For example, studies on thiazole compounds often reveal crucial hydrogen bonds with serine or threonine residues and hydrophobic interactions with leucine (B10760876) or valine. academie-sciences.fr
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a target protein. These simulations can validate the binding poses predicted by docking and reveal how the complex behaves in a more realistic, solvated environment.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These methods provide a detailed understanding of the electron distribution, which governs the molecule's reactivity and spectroscopic properties.
HOMO-LUMO Analysis and Electrostatic Potentials
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability.
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.
Table 2: Representative DFT-Calculated Properties for a Thiazole Derivative (Note: This data is representative and not specific to this compound)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 Debye |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption)
DFT calculations can accurately predict various spectroscopic properties. For example, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the structural elucidation of this compound by comparing calculated values with experimental data. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption spectra.
Ligand-Based and Structure-Based Drug Design Strategies
The exploration of this compound and its derivatives within the realm of drug discovery has benefited from both ligand-based and structure-based computational design strategies. These approaches are pivotal in identifying and optimizing novel compounds with therapeutic potential.
Ligand-based drug design leverages the knowledge of molecules known to interact with a specific target. For thiazole-containing compounds, this involves the analysis of a set of known active ligands to build a predictive model. This model, often in the form of a pharmacophore or a quantitative structure-activity relationship (QSAR) model, can then be used to screen large compound libraries for new molecules with a high probability of being active. For instance, in the broader class of thiazole derivatives, ligand-based methods have been instrumental. By creating a hypothetical pharmacophore from a diverse set of known active ligands, researchers can align and evaluate new designs.
Structure-based drug design , on the other hand, relies on the three-dimensional structure of the biological target, typically a protein or enzyme. Molecular docking, a key technique in this approach, has been applied to various thiazole derivatives to predict their binding orientation and affinity within the active site of a target protein. This allows for the rational design of modifications to the ligand to improve its interaction with the target. For example, docking studies on thiazole derivatives have helped in understanding their binding patterns with microbial enzymes, which is crucial for developing new antimicrobial agents. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the compound's activity.
The synergy of both ligand-based and structure-based approaches often leads to more effective drug discovery campaigns. Initial hits from a virtual screen using a ligand-based model can be further analyzed and optimized using structure-based docking simulations, provided the target structure is available.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational tools that have been applied to the discovery of novel thiazole-based bioactive compounds. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.
Pharmacophore modeling for thiazole derivatives often begins with a set of known active compounds. These molecules are superimposed to identify common chemical features that are critical for their biological activity. The resulting pharmacophore model serves as a 3D query for virtual screening of large chemical databases. This approach has been successfully used to identify novel scaffolds for various therapeutic targets. For example, a hypothetical pharmacophore template has been generated from a set of diverse known active ligands to design new compounds with desired biological activities.
Virtual screening is the computational counterpart to high-throughput screening. It involves the use of computer-based methods to screen large libraries of compounds against a biological target to identify potential hits. In the context of thiazole derivatives, virtual screening can be performed using either ligand-based pharmacophore models or structure-based docking. Collaborative virtual screening efforts have been employed to triage results from phenotypic screens, leading to the identification of promising hit series for further optimization. This approach allows for the rapid exploration of chemical space and the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
The application of these computational methods to the specific scaffold of this compound holds promise for the discovery of new therapeutic agents across various disease areas.
Advanced Analytical Methodologies for Research on 2 Thiazol 2 Yl Methylthio Ethylamine
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification (in research settings)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the characterization of 2-[(Thiazol-2-yl)methylthio]ethylamine. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of the parent molecule and its fragments. This high level of accuracy, typically to within 5 ppm, allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.
In research settings, HRMS is critical for confirming the identity of newly synthesized this compound. By comparing the experimentally measured accurate mass with the theoretically calculated mass, researchers can verify the successful synthesis of the target compound.
Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful technique for metabolite identification. When studying the biotransformation of this compound, HRMS can detect and identify potential metabolites in complex biological matrices. mdpi.com The thiazole (B1198619) ring, for instance, can undergo various metabolic reactions such as epoxidation, S-oxidation, or N-oxidation. HRMS analysis of the resulting metabolites provides their accurate masses, from which elemental compositions can be deduced, offering crucial insights into the metabolic pathways.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C6H10N2S2 |
| Calculated Monoisotopic Mass | 174.0285 Da |
| Ionization Mode | Electrospray (ESI+) |
| Adduct | [M+H]+ |
| Calculated m/z for [M+H]+ | 175.0358 |
| Observed m/z (Hypothetical) | 175.0355 |
| Mass Accuracy (Hypothetical) | -1.7 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules like this compound in solution. nih.govnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure and the assessment of its purity.
1D NMR (¹H, ¹³C) for Core Structure Confirmation
One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of this compound.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). For this compound, the spectrum would be expected to show distinct signals for the thiazole ring protons, the methylene (B1212753) protons of the methylthio group, and the two methylene groups of the ethylamine (B1201723) chain. researchgate.netcore.ac.uk
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms). This technique is essential for confirming the carbon backbone of the compound. nih.govmdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole C2 | - | - | ~168 |
| Thiazole C4-H | ~7.7 | d | ~143 |
| Thiazole C5-H | ~7.2 | d | ~118 |
| -S-CH₂-Thiazole | ~4.0 | s | ~35 |
| -S-CH₂-CH₂- | ~2.8 | t | ~33 |
| -CH₂-NH₂ | ~3.0 | t | ~41 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
2D NMR (COSY, HSQC, HMBC) for Connectivity and Conformational Studies
Two-dimensional (2D) NMR experiments are employed to establish the precise connectivity of atoms within the molecule, resolving ambiguities that may arise from 1D spectra. science.govyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to confirm the coupling between the adjacent methylene groups in the ethylamine chain (-CH₂-CH₂-).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edunih.gov This is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for establishing the connectivity between different fragments of the molecule. For example, it would show correlations between the methylene protons of the methylthio group (-S-CH₂-) and the C2 carbon of the thiazole ring, confirming the attachment point. youtube.com
Spectroscopic Techniques (IR, UV-Vis) for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. cdnsciencepub.com The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aliphatic and aromatic groups, C=N and C=C stretching of the thiazole ring, and C-S stretching vibrations. cdnsciencepub.comresearchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Conjugated systems, such as the thiazole ring in this compound, absorb UV or visible light, promoting electrons to higher energy orbitals. mdpi.com The spectrum typically shows absorption maxima (λmax) corresponding to π → π* and n → π* transitions, which are characteristic of the molecule's chromophores. scielo.org.zanih.gov The position of these maxima can be influenced by the solvent. researchgate.net
Table 3: Expected Spectroscopic Data (IR, UV-Vis) for this compound
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | ~3400-3300 | N-H stretch (amine) |
| ~3100-3000 | C-H stretch (thiazole) | |
| ~2950-2850 | C-H stretch (aliphatic CH₂) | |
| ~1600 & ~1500 | C=N and C=C stretch (thiazole ring) | |
| ~700-600 | C-S stretch | |
| UV-Vis | ~230-260 nm | π → π* transition (thiazole ring) |
X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide unambiguous information about its molecular structure, including bond lengths, bond angles, and conformational details. rsc.orgresearchgate.net
This method is also invaluable for analyzing co-crystals. mdpi.com Co-crystallization of this compound with other molecules, such as carboxylic acids, can lead to the formation of new crystalline solids with different physical properties. uq.edu.auresearchgate.net X-ray crystallography can elucidate the specific intermolecular interactions, such as hydrogen bonding, that govern the formation of these co-crystals. mdpi.com The thiazole nitrogen and the primary amine group are potential sites for strong hydrogen bonding interactions. uq.edu.au
Table 4: Hypothetical Crystallographic Data for this compound Hydrochloride
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å |
| α = 90°, β = 105°, γ = 90° | |
| Volume (V) | 980 ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.42 g/cm³ |
Chromatographic Methods for Purification and Quantitative Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the purification and quantitative analysis of non-volatile compounds. nasc.ac.in Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method for this compound. By developing an appropriate method, one can separate the target compound from starting materials, byproducts, and impurities. nasc.ac.in A UV detector can be used for quantification by comparing the peak area to that of a known standard.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the parent amine may require derivatization to increase its volatility, GC-MS can provide excellent separation and identification based on both the retention time and the mass spectrum of the compound and its fragments. It is a highly sensitive method for purity assessment and the detection of trace impurities.
Table 5: Example HPLC Method for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Expected Retention Time | ~6.5 minutes |
Bioanalytical Method Development for Compound Detection in Biological Matrices (research context)
The quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is fundamental for preclinical research. To achieve reliable and reproducible results, a robust bioanalytical method is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the technique of choice for this purpose, offering high sensitivity and selectivity. The development and validation of such a method for this compound would follow established guidelines to ensure data integrity.
A typical method involves several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. The initial step is the extraction of the analyte from the complex biological matrix. This is crucial for removing proteins and other interfering substances. Common extraction techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For a compound like this compound, protein precipitation with a solvent such as acetonitrile could offer a rapid and straightforward approach.
Chromatographic separation is then employed to isolate the analyte from any remaining matrix components. A reversed-phase C18 column is commonly used for the separation of small molecules. The mobile phase would likely consist of an aqueous component with an organic modifier, such as acetonitrile or methanol, and an additive like formic acid to improve peak shape and ionization efficiency.
Finally, detection is performed using a tandem mass spectrometer. This instrument provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. The use of an internal standard is critical for correcting for any variability during sample preparation and analysis.
The entire method must be rigorously validated to demonstrate its suitability for the intended research purposes. Validation parameters typically include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions.
The following tables provide an example of the parameters for a hypothetical HPLC-MS/MS method for the determination of this compound in human plasma.
Table 1: Representative Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Chromatographic System | Shimadzu Nexera X2 UHPLC |
| Analytical Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex API 5500 Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | 175.1 > 114.1 |
| MRM Transition (IS) | To be determined based on selected IS |
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
Table 3: Stability Assessment of this compound in Human Plasma
| Condition | Duration | Stability |
|---|---|---|
| Bench-top (Room Temperature) | 8 hours | Stable |
| Autosampler (4 °C) | 24 hours | Stable |
| Freeze-Thaw Cycles (-80 °C to RT) | 3 cycles | Stable |
| Long-term Storage (-80 °C) | 90 days | Stable |
Applications and Translational Research Potential Excluding Clinical Trials
Role as a Synthetic Intermediate or Building Block for Complex Architectures
The primary and most direct application of 2-[(Thiazol-2-yl)methylthio]ethylamine is as a synthetic intermediate. Its bifunctional nature, featuring a reactive primary amine and a thiazole (B1198619) core, makes it a valuable starting material for constructing more elaborate molecules. Patents detail synthetic pathways where this compound is a key reactant. epo.org For example, it can be reacted with reagents like dimethyl cyanodithioimidocarbonate or N-alkenyl-1-methylthio-2-nitroetheneamine to generate N'-cyano-N''-substituted-guanidines and 2-nitro-1,1-ethenediamines, respectively. epo.org In these multi-step syntheses, the ethylamine (B1201723) portion of the molecule undergoes addition or condensation reactions to build larger, pharmacologically active compounds. epo.org The 2-aminothiazole (B372263) scaffold, a core component of the title compound, is widely recognized as a crucial precursor in the synthesis of numerous bioactive agents. nih.govnih.gov
Table 1: Examples of Complex Architectures Synthesized from Thiazole-ethylamine Intermediates
| Starting Intermediate | Reagent | Resulting Compound Class |
| 2-(2-dimethylaminomethyl-4-thiazolylmethylthio)ethylamine | Dimethyl cyanodithioimidocarbonate | N''-cyanoguanidine derivative |
| Primary amine of a thiazolylmethylthio)alkyl structure | N-alkenyl-1-methylthio-2-nitroetheneamine | 2-nitro-1,1-diaminoethylene derivative |
Data sourced from patent literature describing synthetic routes for pharmacologically active agents. epo.org
Development as a Chemical Probe for Illuminating Biological Processes
Beyond its role in synthesis, the thiazole scaffold is central to the development of chemical probes—specialized molecules used to study biological systems. N-(thiazol-2-yl)-benzamide analogs, which share the core thiazole-amine linkage, have been identified as the first selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor family. nih.gov These compounds act as negative allosteric modulators, providing researchers with invaluable tools to investigate the physiological and pathological functions of this poorly understood ion channel. nih.gov By selectively blocking ZAC, these thiazole-based probes help to elucidate its role in cellular signaling and its potential as a future drug target. nih.gov
Utility as a Lead Compound in Preclinical Drug Discovery Pipelines
The 2-aminothiazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural framework in a multitude of biologically active compounds. nih.govexcli.de This makes structures like this compound valuable starting points, or "lead compounds," for drug discovery programs targeting a wide array of diseases. nih.gov
In a typical drug discovery pipeline, a lead compound with modest activity is identified and then chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. The 2-aminothiazole framework has been the subject of extensive optimization campaigns.
For instance, in the search for treatments for prion diseases, a 2-aminothiazole lead compound was identified that, despite having excellent metabolic stability and oral bioavailability, showed only modest potency. nih.gov Researchers then synthesized a series of analogs to improve its efficacy. By modifying substituents on the thiazole ring, they developed new compounds with a dramatically improved brain exposure to EC₅₀ ratio, a key predictor of in vivo efficacy. nih.gov Similarly, structure-based design has been used to optimize 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives into potent inhibitors of phosphodiesterase 4 (PDE4). nih.gov Optimization strategies often involve common synthetic reactions; for example, the Suzuki-Miyaura reaction is frequently used to modify aryl-thiazole scaffolds to improve their affinity for biological targets like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov
Table 2: Lead Optimization of a 2-Aminothiazole Analog for Prion Disease
| Compound | Key Structural Feature | Antiprion Potency (EC₅₀) | Brain AUC / EC₅₀ Ratio |
| Lead Compound 1 | Biphenyl group | ~1.3 µM | 7.6 |
| Optimized Analog 15 | Pyridin-3-yl-phenyl group | ~0.07 µM | 160 |
This table illustrates a >20-fold improvement in the efficacy-to-exposure ratio through chemical modification of the lead compound. nih.gov
The ultimate goal of lead optimization is to produce a candidate molecule that is effective in a living organism. Thiazole-based compounds are frequently advanced into preclinical animal models to test their therapeutic potential. For example, a novel series of isothiazole-based negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) was developed and tested in rats. nih.gov The optimized compound produced a dose-dependent reduction in pain responses in the formalin model of persistent pain, demonstrating its analgesic potential. nih.gov In other research, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were evaluated in animal models for their anti-inflammatory and analgesic effects. frontiersin.org These in vivo studies are a critical step in translating foundational chemical matter into potential new medicines.
Table 3: In Vivo Efficacy of an Isothiazole-Based mGlu5 Modulator in a Preclinical Pain Model
| Animal Model | Endpoint Measured | Result |
| Rat Formalin Model | Paw licking response | Dose-dependent reduction |
This data demonstrates the successful translation of a lead optimization program to in vivo efficacy. nih.gov
Contribution to Fundamental Understanding of Receptor Pharmacology and Enzyme Kinetics
Studies involving thiazole derivatives have provided significant insights into the fundamental principles of pharmacology. Research on histamine (B1213489) H₃ receptor antagonists, for example, has utilized thiazole-based structures to probe structure-activity relationships (SAR). nih.gov These studies revealed that the precise placement of substituents on the thiazole ring is critical for receptor affinity; moving a side chain from the 4-position to the 5-position of the ring can lead to a strong decrease in antagonist activity. nih.gov Such findings are crucial for building predictive models of drug-receptor interactions.
Furthermore, the characterization of N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists demonstrated a largely noncompetitive mechanism of action, suggesting the compounds act at an allosteric site rather than the agonist binding site. nih.gov In the realm of enzymology, various 2-aminothiazole sulfonamide derivatives have been synthesized and evaluated as inhibitors of enzymes like urease and α-glucosidase. nih.gov This work helps to define the chemical features required for potent enzyme inhibition and contributes to the broader understanding of enzyme kinetics and inhibitor design. nih.gov
Challenges and Future Research Directions
Overcoming Synthetic Challenges for Complex Derivatives
While the core synthesis of the 2-[(thiazol-2-yl)methylthio]ethylamine scaffold is established, the creation of more complex and structurally diverse derivatives presents considerable challenges. The synthesis of molecules with multiple thiazole (B1198619) rings, for instance, can be intricate. nih.gov Researchers often face difficulties in controlling the regioselectivity and stereochemistry of reactions, which is crucial for optimizing biological activity. researchgate.net
Future synthetic strategies will likely focus on:
Developing Novel Methodologies: Creating more efficient and versatile synthetic routes to allow for a wider range of substitutions on the thiazole ring and ethylamine (B1201723) side chain. researchgate.net This includes exploring microwave-assisted synthesis and new catalytic systems to improve reaction yields and reduce production time. nih.gov
Stereoselective Synthesis: For derivatives with chiral centers, developing methods for asymmetric synthesis is essential to isolate the most active stereoisomer.
Combinatorial Chemistry: Employing combinatorial approaches to generate large libraries of diverse derivatives for high-throughput screening, accelerating the identification of lead compounds.
Enhancing Selectivity and Potency through Rational Design
A primary goal in medicinal chemistry is to design compounds that are both highly potent against their intended target and highly selective, minimizing off-target effects. For derivatives of this compound, this involves a deep understanding of their structure-activity relationships (SAR). fabad.org.tr
Rational design strategies include:
Computational Modeling: Using molecular docking and molecular dynamics simulations to predict how different structural modifications will affect the binding of the compound to its biological target. ekb.egmdpi.com This allows chemists to prioritize the synthesis of compounds with the highest predicted affinity and selectivity.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be used to design molecules that fit precisely into the active site. This approach has been successful in developing potent enzyme inhibitors. researchgate.net
Pharmacophore Modeling: Identifying the key structural features essential for biological activity and using this model to design new derivatives with improved properties.
For example, studies on thiazole derivatives as anticancer agents have shown that specific substitutions on the thiazole ring can significantly impact their ability to inhibit kinases like EGFR and VEGFR-2. nih.govfrontiersin.org The addition of a coumarin (B35378) moiety and electron-donating groups has been shown to enhance antiproliferative activity. frontiersin.org
Expanding the Scope of Biological Targets and Therapeutic Areas
The versatility of the thiazole scaffold means that its derivatives have potential applications across a wide range of diseases. researchgate.net While much research has focused on their anticancer and antimicrobial properties, there is growing interest in exploring other therapeutic areas. researchgate.netnih.gov
Future research will likely investigate the potential of this compound derivatives in:
Neurodegenerative Diseases: The development of multi-target-directed ligands (MTDLs) for complex conditions like Alzheimer's disease is a promising area. nih.govnih.gov
Inflammatory Diseases: Some thiazole derivatives have shown anti-inflammatory activity, suggesting their potential use in treating conditions like rheumatoid arthritis. researchgate.net
Metabolic Disorders: Research into thiazole derivatives as potential agents for managing diabetes is an emerging field. ekb.eg
Infectious Diseases: With the rise of antibiotic resistance, the development of new antimicrobial agents based on the thiazole scaffold is a critical area of research. fabad.org.tr
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.com These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers, leading to more efficient and effective drug design. researchgate.net
Applications of AI and ML in this context include:
Predictive Modeling: ML algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds before they are synthesized. researchgate.netmdpi.com This helps to prioritize the most promising candidates and reduce the number of costly and time-consuming experiments.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel starting points for drug discovery programs. nih.gov
Reaction Prediction and Synthesis Planning: AI tools can help chemists devise the most efficient synthetic routes for complex molecules, overcoming some of the challenges mentioned in section 8.1. nih.gov
Recent studies have demonstrated the use of machine learning models to predict the urease inhibition activity of novel thiazole derivatives with good accuracy, showcasing the potential of these computational tools. researchgate.net
Development of Advanced in vitro and ex vivo Biological Models for Comprehensive Evaluation
To gain a more accurate understanding of how this compound derivatives will behave in the human body, it is essential to move beyond simple cell-based assays. The development of more sophisticated biological models is crucial for a comprehensive evaluation of their efficacy and potential toxicity.
These advanced models include:
3D Cell Cultures and Organoids: These models more closely mimic the complex microenvironment of human tissues, providing more predictive data on a compound's activity.
High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to assess the effects of a compound on multiple cellular parameters simultaneously.
Ex vivo Models: Using patient-derived tissues or cells to test the efficacy of a compound can provide valuable insights into how it will perform in a clinical setting.
These advanced models will be critical for evaluating the next generation of thiazole-based therapeutics, particularly for complex diseases like cancer. mdpi.comnih.gov
Exploration of Multi-Target Directed Ligands based on the this compound Scaffold
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov The traditional "one-target, one-molecule" approach to drug discovery is often insufficient for treating these conditions. nih.gov Multi-target-directed ligands (MTDLs) are single compounds designed to interact with multiple targets simultaneously, offering the potential for improved efficacy and a reduced risk of drug resistance. mdpi.com
The this compound scaffold is an excellent starting point for the development of MTDLs due to its chemical versatility. researchgate.net By combining the thiazole core with other pharmacophores, it is possible to create hybrid molecules with a desired multi-target profile. For example, researchers are designing thiazole-based MTDLs for Alzheimer's disease that can inhibit both cholinesterases and monoamine oxidase B. nih.gov
| Target Combination Example | Therapeutic Area | Rationale |
| EGFR / VEGFR-2 | Cancer | Concurrently inhibiting pathways that regulate tumor cell proliferation and angiogenesis. nih.govfrontiersin.org |
| PI3K / mTOR | Cancer | Targeting two key nodes in a critical signaling pathway for cancer cell growth and survival. nih.gov |
| AChE / BuChE / MAO-B | Alzheimer's Disease | Addressing multiple pathological mechanisms, including neurotransmitter depletion and oxidative stress. nih.gov |
| COX / LOX | Inflammation | Dual inhibition of pathways involved in the inflammatory response to achieve broader anti-inflammatory effects. nih.gov |
Novel Applications in Materials Science or Chemical Technology (if emergent)
While the primary focus of research on thiazole derivatives has been in medicinal chemistry, their unique chemical and physical properties may also lend themselves to applications in other fields. The thiazole ring's aromaticity and the presence of heteroatoms could be exploited in the development of novel materials.
Potential emergent applications include:
Nonlinear Optical (NLO) Materials: Thiazoline derivatives are being investigated for their potential use in nonlinear optics, which has applications in telecommunications and information technology. rsc.org
Corrosion Inhibitors: The ability of heterocyclic compounds containing sulfur and nitrogen to adsorb onto metal surfaces makes them potential candidates for corrosion inhibitors.
Organic Semiconductors: The electronic properties of thiazole-containing polymers could be suitable for use in organic electronic devices such as sensors or transistors.
While still in the exploratory stages, these potential applications highlight the broad versatility of the thiazole scaffold beyond the realm of pharmaceuticals.
Q & A
Q. What are the common synthetic routes for 2-[(Thiazol-2-yl)methylthio]ethylamine?
The compound is typically synthesized via nucleophilic substitution reactions. A primary method involves alkylating a thiazole-containing thiol (e.g., 2-mercaptomethylthiazole) with 2-chloroethylamine hydrochloride in the presence of a base like sodium hydroxide. The reaction is refluxed in ethanol for 6–12 hours to achieve moderate yields (60–75%). Alternative routes include coupling thiazole derivatives with cysteamine analogs under controlled pH conditions .
Q. How is the structure of this compound characterized?
Structural confirmation relies on spectral analyses:
- IR spectroscopy : Identifies functional groups (e.g., -NH₂ stretch at ~3300 cm⁻¹, C-S bonds at 600–700 cm⁻¹).
- ¹H NMR : Peaks for thiazole protons (δ 7.0–8.0 ppm), methylthio groups (δ 2.1–2.5 ppm), and ethylamine protons (δ 2.7–3.2 ppm).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 142–143 for the free base) and fragmentation patterns validate the structure .
Q. What biological activities are associated with this compound?
Thiazole derivatives exhibit antimicrobial and antifungal properties. For example, analogs like N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine show moderate activity against E. coli and C. albicans via membrane disruption or enzyme inhibition. Specific assays (e.g., broth microdilution) quantify minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity. Ethanol balances yield and ease of purification.
- Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide improve alkylation efficiency.
- Temperature control : Reflux at 80–90°C minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) increases purity to >95% .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability or structural analogs. Mitigation strategies:
- Comparative studies : Test the compound alongside structurally similar derivatives (e.g., oxadiazole or triazole analogs) under identical conditions.
- Dose-response curves : Establish EC₅₀/IC₅₀ values to quantify potency differences.
- Structural analysis : Use X-ray crystallography or molecular docking to correlate activity with substituent effects (e.g., electron-withdrawing groups on the thiazole ring) .
Q. What computational methods predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) models binding to enzymes like dihydrofolate reductase (DHFR) or kinases. Key steps:
- Protein preparation : Retrieve target structures from PDB (e.g., 1DHF for DHFR).
- Ligand optimization : Minimize energy using Gaussian09 with B3LYP/6-31G* basis sets.
- Docking simulations : Analyze binding affinities (ΔG values) and hydrogen-bonding interactions. Validate with in vitro assays .
Q. How to evaluate the compound’s stability under varying experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C identifies decomposition points.
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.
- Light sensitivity : UV-Vis spectroscopy tracks absorbance changes under prolonged light exposure. Stability data inform storage conditions (e.g., amber vials at 4°C) .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR | -NH₂ (~3300 cm⁻¹), C-S (600–700 cm⁻¹) | |
| ¹H NMR (CDCl₃) | Thiazole H: δ 7.5 ppm; -CH₂-S: δ 2.3 ppm | |
| ESI-MS | [M+H]⁺ m/z 143.1 |
Table 2: Comparative Biological Activities of Thiazole Derivatives
| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) C. albicans | Reference |
|---|---|---|---|
| Target Compound | 32 | 64 | |
| N-(4-nitrophenyl) analog | 16 | 128 | |
| 5-Methyl-oxadiazole derivative | 64 | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
